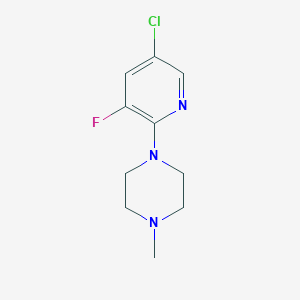
1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a chlorinated and fluorinated pyridine ring attached to a methylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine typically involves the reaction of 5-chloro-3-fluoropyridine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms with altered ring structures.
科学研究应用
1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the study of receptor-ligand interactions and enzyme inhibition.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the chlorinated and fluorinated pyridine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
- 1-(5-Chloro-3-fluoropyridin-2-yl)piperazine
Uniqueness
1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine is unique due to the presence of both a methylpiperazine moiety and a chlorinated and fluorinated pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c1-14-2-4-15(5-3-14)10-9(12)6-8(11)7-13-10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCLQEBTHQVOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

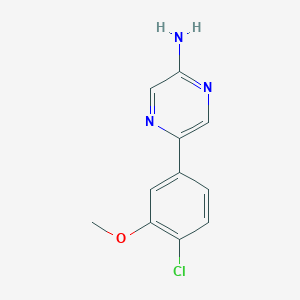
![3-[[(4-Aminocyclohexyl)amino]methyl]pentan-3-ol](/img/structure/B7607165.png)
![Tert-butyl 4-[(3-methyloxetan-3-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7607177.png)
![2-benzo[e][1]benzofuran-1-yl-N-cyclopropylacetamide](/img/structure/B7607184.png)

![5-bromo-3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7607193.png)
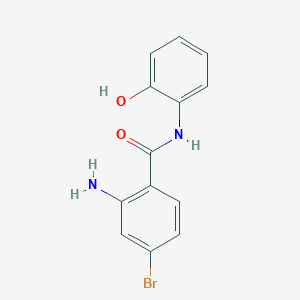

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-chloro-3-fluoropyridin-2-amine](/img/structure/B7607222.png)
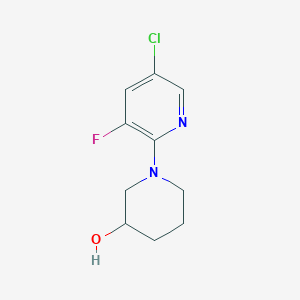

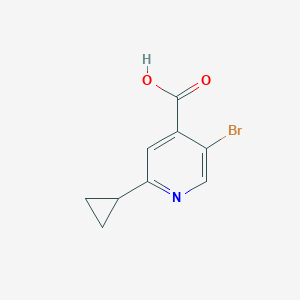
![N-(4-tert-butylphenyl)-2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B7607248.png)
